![molecular formula C6H8N2O3 B15317680 5-[(Methylamino)methyl]-1,2-oxazole-3-carboxylic acid CAS No. 893749-64-9](/img/structure/B15317680.png)
5-[(Methylamino)methyl]-1,2-oxazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Methylamino)methyl]-1,2-oxazole-3-carboxylic acid is a heterocyclic organic compound containing an oxazole ring, which is a five-membered ring with one oxygen and one nitrogen atom
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with readily available starting materials such as 1,2-oxazole-3-carboxylic acid and methylamine.
Reaction Conditions: The reaction involves the nucleophilic substitution of a suitable leaving group on the oxazole ring with methylamine under controlled conditions, often using a base to facilitate the reaction.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound can be synthesized using a batch process where the reactants are mixed in a reactor, and the reaction is allowed to proceed under controlled temperature and pressure.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: The oxazole ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the oxazole ring or other functional groups present in the molecule.
Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms of the oxazole ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the oxazole ring.
Reduction Products: Reduced forms of the oxazole ring or other functional groups.
Substitution Products: Different substituted oxazole derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and in the study of heterocyclic chemistry. Biology: Medicine: The compound may be explored for its therapeutic potential in drug discovery and development. Industry: It can be used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism by which 5-[(Methylamino)methyl]-1,2-oxazole-3-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
1,2-Oxazole-3-carboxylic acid: Similar structure but lacks the methylamino group.
Thiazole derivatives: Similar heterocyclic structure but contains sulfur instead of oxygen.
Indole derivatives: Another heterocyclic compound with a different ring structure.
Uniqueness: The presence of the methylamino group in 5-[(Methylamino)methyl]-1,2-oxazole-3-carboxylic acid distinguishes it from other oxazole derivatives, potentially leading to unique chemical and biological properties.
Propriétés
Numéro CAS |
893749-64-9 |
|---|---|
Formule moléculaire |
C6H8N2O3 |
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
5-(methylaminomethyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C6H8N2O3/c1-7-3-4-2-5(6(9)10)8-11-4/h2,7H,3H2,1H3,(H,9,10) |
Clé InChI |
YLWTUVGTHMKNAO-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CC(=NO1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



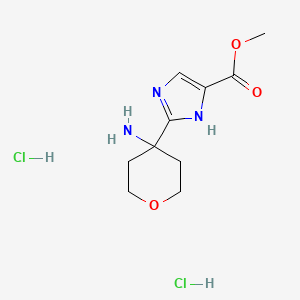
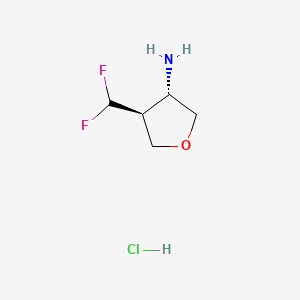
![Benzene, 1-bromo-2-[1-(bromomethyl)ethenyl]-](/img/structure/B15317612.png)
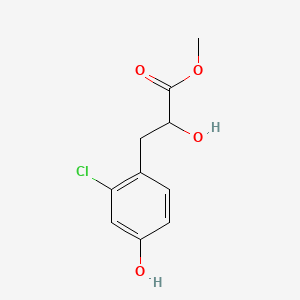
amine hydrochloride](/img/structure/B15317619.png)
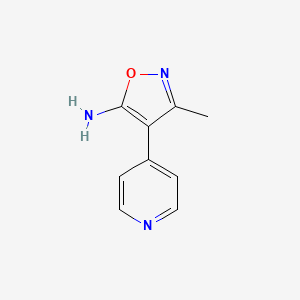
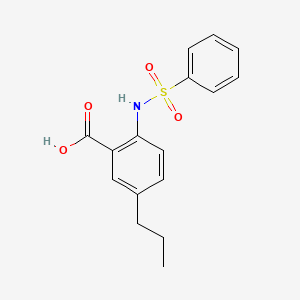

![N-[(3S)-2-oxothiolan-3-yl]octanamide](/img/structure/B15317644.png)

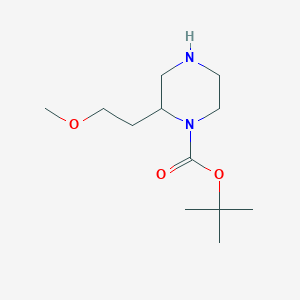
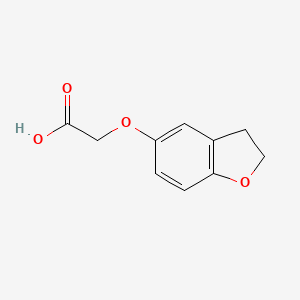
![2-Amino-2-[3-bromo-5-(trifluoromethyl)phenyl]ethanol](/img/structure/B15317672.png)
